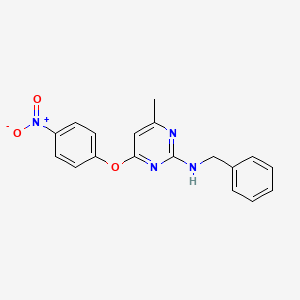![molecular formula C12H14N4O3S3 B5563558 4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide” is a complex organic molecule that contains several functional groups. These include a thienyl group (a five-membered aromatic ring containing four carbon atoms and one sulfur atom), a thiazolyl group (another five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and a piperazine group (a six-membered ring containing four carbon atoms and two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thienyl and thiazolyl groups are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The carbonyl group is polar, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group is often involved in reactions such as nucleophilic addition or reduction . The thiazole ring is also reactive and can undergo reactions such as alkylation, acylation, halogenation, nitration, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, the presence of the polar carbonyl group could increase the compound’s solubility in polar solvents . The aromatic thienyl and thiazolyl groups could contribute to the compound’s stability and rigidity .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
A series of benzenesulfonamides incorporating various moieties, including piperidinyl, sulfone, and 2-thienyl fragments, were investigated for their inhibition of human carbonic anhydrase isozymes I, II, IX, and XII. These compounds showed low nanomolar activity against hCA II, significant inhibition of CA IX, and also inhibited CA XII, with the best inhibitors incorporating bulky moieties and 1,3,4-thiadiazol-3(2H)-yl groups (Alafeefy et al., 2015).
Biological Activities
Novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and showed inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus, highlighting their potential as antimicrobial and antiviral agents (Xia, 2015).
Anticonvulsant Action
Benzenesulfonamide derivatives were evaluated for their inhibitory activity against human carbonic anhydrase isozymes and for their anticonvulsant activity. Some of these derivatives displayed effective seizure protection in animal models, suggesting their potential use in treating epilepsy (Mishra et al., 2017).
Antimalarial Activity
Certain piperazine derivatives have been identified as potential anti-malarial agents, indicating the importance of specific substituents and structural motifs for generating activity against malaria (Cunico et al., 2009).
Antimicrobial and Antiviral Activities
New urea and thiourea derivatives of piperazine doped with febuxostat demonstrated promising antiviral and antimicrobial activities, further illustrating the versatility of these compounds in drug development (Reddy et al., 2013).
Direcciones Futuras
Thiazole and piperazine derivatives are areas of active research in medicinal chemistry, and new compounds with these groups are continually being synthesized and tested for biological activity . The compound you mentioned could potentially be a candidate for such research, given the known biological activities of similar compounds.
Propiedades
IUPAC Name |
4-(2-thiophen-2-yl-1,3-thiazole-4-carbonyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S3/c13-22(18,19)16-5-3-15(4-6-16)12(17)9-8-21-11(14-9)10-2-1-7-20-10/h1-2,7-8H,3-6H2,(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGEHHJJGSZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC(=N2)C3=CC=CS3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)

![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)


![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)
![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)
![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)
![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
